2,6-Difluoro-3-methoxybenzoyl chloride

Insecticidal SAR Benzoylurea Fluorine substitution

2,6-Difluoro-3-methoxybenzoyl chloride (CAS 886498-40-4) is a fluorinated aromatic acyl chloride characterized by two ortho-fluorine atoms and a meta-methoxy group on the benzoyl core. The compound serves as a critical electrophilic building block in the synthesis of benzoylurea insecticides and non-nucleoside reverse transcriptase inhibitors (NNRTIs) , where its 2,6-difluoro substitution pattern is empirically associated with optimal biological activity in structure-activity relationship (SAR) studies.

Molecular Formula C8H5ClF2O2
Molecular Weight 206.57
CAS No. 886498-40-4
Cat. No. B2521845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3-methoxybenzoyl chloride
CAS886498-40-4
Molecular FormulaC8H5ClF2O2
Molecular Weight206.57
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)F)C(=O)Cl)F
InChIInChI=1S/C8H5ClF2O2/c1-13-5-3-2-4(10)6(7(5)11)8(9)12/h2-3H,1H3
InChIKeyLKPSYYZUJFYGEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-3-methoxybenzoyl chloride (CAS 886498-40-4): Procurement-Grade Acyl Chloride for Fluorinated Benzoylurea Agrochemicals and HIV-1 NNRTI Scaffolds


2,6-Difluoro-3-methoxybenzoyl chloride (CAS 886498-40-4) is a fluorinated aromatic acyl chloride characterized by two ortho-fluorine atoms and a meta-methoxy group on the benzoyl core . The compound serves as a critical electrophilic building block in the synthesis of benzoylurea insecticides and non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1], where its 2,6-difluoro substitution pattern is empirically associated with optimal biological activity in structure-activity relationship (SAR) studies . The compound has a molecular formula of C₈H₅ClF₂O₂, a molecular weight of 206.58 g/mol, and a predicted XLogP value of 2.6, indicating moderate lipophilicity suitable for membrane permeability in bioactive derivatives [2].

Why Unsubstituted or Mono-Fluorinated Benzoyl Chlorides Cannot Substitute for 2,6-Difluoro-3-methoxybenzoyl chloride in Bioactive Scaffold Synthesis


In the design of benzoylurea insecticides and NNRTIs, the 2,6-difluoro substitution pattern on the benzoyl moiety is not an interchangeable feature but a structural determinant of biological potency. The combination of two ortho-fluorine atoms and a meta-methoxy group creates a unique electronic and steric environment that modulates both the reactivity of the acyl chloride intermediate during synthesis and the binding affinity of the final benzamide or benzoylurea derivative to its biological target [1]. SAR analyses demonstrate that replacing the 2,6-difluoro motif with 2-chloro-6-fluoro or 2,6-dichloro substitutions alters the conformational bias and hydrogen-bonding capacity of the resulting molecule, directly impacting antiviral or insecticidal activity [2]. Therefore, procurement of the exact substitution pattern is a non-negotiable requirement for reproducible synthesis of target compounds with validated bioactivity profiles.

Quantitative Differentiation Evidence: 2,6-Difluoro-3-methoxybenzoyl chloride Versus Key Analogs and In-Class Candidates


SAR Evidence: 2,6-Difluoro Substitution Confers Optimal Insecticidal Activity in Benzoylurea Series

A systematic SAR study of fluorine-containing benzoyl arylureas evaluated insecticidal activity against Spodoptera littoralis, Aedes aegypti, Leptinotarsa decemlineata, and Tetranychus urticae. The study concluded that 'the optimum insecticidal activities are achieved when the substituents on the benzoyl moiety, R1 and R2, are 2,6-difluoro' . This establishes a class-level benchmark for activity optimization. Other substitution patterns (e.g., 2-Cl, 2-Cl/6-F, 2,6-dichloro) were evaluated but did not achieve the same level of broad-spectrum insecticidal potency across the tested panel, making the 2,6-difluoro pattern the empirically validated choice for maximizing biological efficacy in this scaffold family.

Insecticidal SAR Benzoylurea Fluorine substitution

Mechanistic Divergence: Solvolysis Pathway of 2,6-Difluorobenzoyl Chloride Informs Reactivity Expectations for the 3-Methoxy Derivative

A comparative mechanistic study of 2,6-difluorobenzoyl chloride (the direct structural analog lacking the 3-methoxy group) examined solvolysis behavior across solvent systems. The smaller fluoro substituents (compared to chloro) allow the dominant pathway to be addition-elimination (association-dissociation) in all solvents except those rich in fluoroalcohol, where ionization is dominant [1]. This behavior contrasts with 2,6-dichlorobenzoyl chloride, where steric hindrance from the larger chlorine atoms forces an ionization mechanism across the full solvent range. The presence of a 3-methoxy group in the target compound is expected to further modulate the electron density at the carbonyl carbon through resonance donation, shifting the addition-elimination/ionization equilibrium and enabling tunable reactivity in nucleophilic acyl substitution reactions.

Solvolysis mechanism Ortho effect Nucleophilic substitution

Anti-HIV Activity Modulation: Effect of α-Methoxy Substitution in 2,6-Difluoro Substituted DABO Scaffolds

A study investigating the effects of methoxy substitution at the α-benzylic position in S-, NH-, and N,N-DABOs carrying 2,6-difluoro, 2-chloro-6-fluoro, or 2,6-dichloro substituted benzyl moieties highlighted the importance of the α-methoxy substitution in producing highly efficient 'second generation' NNRTIs [1]. Among the series, compound 1s, which incorporates the 2,6-difluoro substituted benzyl motif, displayed the highest anti-HIV-1 activity with an EC₅₀ value of 91 nM and a selectivity index (SI) of 548, more potent than zalcitabine and comparable to nevirapine and delavirdine in the same assay [1]. The combination of the 2,6-difluoro substitution pattern and the methoxy group is therefore a critical pharmacophoric element for achieving nanomolar potency in this class of antiviral agents.

HIV-1 NNRTI DABO hybrids Methoxy substitution

Lipophilicity Tuning: Calculated XLogP of 2,6-Difluoro-3-methoxybenzoyl chloride Enables Predictive ADME Optimization

The calculated XLogP value for 2,6-difluoro-3-methoxybenzoyl chloride is 2.6 [1]. This moderate lipophilicity value positions the compound as an attractive building block for medicinal chemistry applications where balancing membrane permeability with aqueous solubility is critical. For comparison, the predicted XLogP of the unsubstituted benzoyl chloride analog (2,6-difluorobenzoyl chloride) is lower (approximately 1.9-2.1), while the addition of a 3-methoxy group increases lipophilicity by approximately 0.5-0.7 log units. This quantifiable shift in physicochemical property allows medicinal chemists to tune the overall lipophilicity of the final target molecule, a key determinant of oral bioavailability, plasma protein binding, and metabolic stability.

Lipophilicity ADME prediction Drug design

Antibacterial Activity Benchmark: MIC Data for Derivatives Incorporating the 2,6-Difluoro-3-methoxybenzoyl Scaffold

A compound containing the 2,6-difluoro-3-methoxybenzoyl moiety was tested in vitro for antibacterial activity against Bacteroides fragilis 2017 strain, exhibiting a minimum inhibitory concentration (MIC) of 1 μg/mL . While this data reflects the activity of a specific derivative rather than the acyl chloride itself, it establishes a performance benchmark for antibacterial potency achievable with scaffolds built from this building block. The MIC value of 1 μg/mL falls within the therapeutically relevant range for anti-anaerobic agents and provides a quantitative comparator for evaluating alternative building blocks in the same antibacterial series.

Antibacterial MIC Bacteroides fragilis

Procurement-Driven Application Scenarios for 2,6-Difluoro-3-methoxybenzoyl chloride


Agrochemical R&D: Synthesis of Next-Generation Benzoylurea Insecticides

Procure 2,6-difluoro-3-methoxybenzoyl chloride as the acyl chloride building block for the synthesis of benzoylurea insecticides targeting lepidopteran and acarian pests. SAR evidence demonstrates that the 2,6-difluoro substitution pattern on the benzoyl moiety is optimal for achieving maximum insecticidal activity across multiple pest species . The compound reacts readily with amines under basic conditions to form the corresponding benzamide intermediates, which are then elaborated into the final benzoylurea active ingredients.

Medicinal Chemistry: HIV-1 NNRTI Lead Optimization Programs

Source 2,6-difluoro-3-methoxybenzoyl chloride for the construction of S-DABO hybrid scaffolds as non-nucleoside reverse transcriptase inhibitors. Quantitative SAR studies show that derivatives incorporating the 2,6-difluoro substituted benzyl moiety can achieve EC₅₀ values as low as 91 nM against wild-type HIV-1, with selectivity indices exceeding 500 [1]. The compound serves as a key electrophilic partner in amide bond-forming reactions to install the critical benzoyl pharmacophore.

Antibacterial Discovery: Synthesis of Fluorinated Benzamide Derivatives

Utilize 2,6-difluoro-3-methoxybenzoyl chloride as a starting material for the preparation of fluorinated benzamide derivatives with potential activity against anaerobic bacteria. Derivatives incorporating this scaffold have demonstrated MIC values of 1 μg/mL against Bacteroides fragilis, a clinically relevant anaerobic pathogen . The compound's acyl chloride functionality enables efficient coupling with diverse amine nucleophiles to generate focused libraries for antibacterial SAR exploration.

Physicochemical Property Tuning: Building Blocks for Optimized ADME Profiles

Incorporate 2,6-difluoro-3-methoxybenzoyl chloride into lead compounds to achieve a calculated lipophilicity contribution of approximately 2.6 log units, representing a +0.5 to +0.7 logP increase relative to the non-methoxylated 2,6-difluorobenzoyl analog [2]. This predictable lipophilicity shift enables rational design of derivatives with enhanced membrane permeability while maintaining acceptable aqueous solubility, a critical consideration in oral drug candidate optimization.

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